2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
Overview
Description
“2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H12ClNO4S . It has a molecular weight of 325.77 . This compound is used in various chemical reactions and is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid” consists of a benzoic acid group, a sulfonyl group attached to a 4-methylphenyl group, and a chlorine atom . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography, but such data is not available in the current resources.Chemical Reactions Analysis
This compound, like other aromatic compounds, can undergo various types of reactions, including electrophilic aromatic substitution, free radical bromination, and nucleophilic substitution . The exact reactions that this compound can participate in would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Synthesis and Pharmacological Activity
- The derivatives of sulfamoylphenyl compounds, including those similar to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, have been synthesized and some have shown potential pharmacological activities, such as anticancer properties observed in vitro for specific compounds (Pomarnacka & Kornicka, 1998).
Electrochemical Behavior and Reduction
- Studies have explored the electrochemical behavior and reduction mechanisms of compounds with structural similarities to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. The electrochemical reduction of such compounds in aqueous solutions has significant implications, with factors like the position of substituents and pH affecting their electrochemical properties (Mandić et al., 2004).
Structural Activity Relationship in Drug Design
- Analogues of compounds similar to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, particularly those with a sulfonyl moiety, have been studied for their selective antagonist activities, contributing to the understanding of structure-activity relationships in drug design (Naganawa et al., 2006).
Eco-Friendly Synthesis Approaches
- Research has been directed towards developing eco-friendly synthesis methods for sulfonamide and sulfonate carboxylic acid derivatives, utilizing mild and green conditions. This is significant for producing high-purity derivatives while minimizing environmental impact (Almarhoon et al., 2019).
Antiproliferative Properties and Molecular Docking Studies
- Some sulfonyl-α-L-amino acid derivatives have shown notable antiproliferative activity against various human cell lines. Molecular docking studies predict binding geometries, furthering understanding of their potential medicinal applications (Galal & Mahmoud, 2021).
Herbicide Development and Selectivity Enhancement
- Fluorine substitution in benzoxazinone derivatives, structurally related to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, has been shown to drastically alter herbicidal properties. Understanding the influence of fluorine atoms can lead to the development of more effective and selective herbicides (Hamprecht et al., 2004).
properties
IUPAC Name |
2-chloro-5-[(4-methylphenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-10-4-7-13(15)12(8-10)14(17)18/h2-8,16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNCLQVGDKNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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